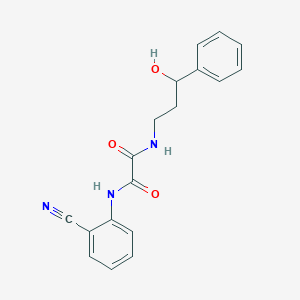

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group and a hydroxy-phenylpropyl group connected through an oxalamide linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 4: Add 3-hydroxy-3-phenylpropylamine to the reaction mixture and stir for an additional 2 hours.

Step 5: Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at 0°C.

Substitution: Tosyl chloride in pyridine for converting the hydroxy group to a tosylate, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide

- N1-(2-cyanophenyl)-N2-(3-phenylpropyl)oxalamide

- N1-(2-cyanophenyl)-N2-(3-hydroxy-3-methylpropyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of both a hydroxy group and a phenyl group on the propyl chain, which can influence its reactivity and interactions with biological targets

Biologische Aktivität

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide

- Molecular Formula: C18H17N3O3

- Molecular Weight: 323.352 g/mol

- CAS Number: 1351618-54-6

The compound features a cyanophenyl group, a hydroxy group, and an oxamide functional group, which are pivotal for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to prevent unwanted side reactions.

Synthesis Steps:

- Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise while maintaining low temperatures.

- Allow the reaction mixture to warm and stir.

- Introduce 3-hydroxy-3-phenylpropylamine and continue stirring.

- Purify the product using column chromatography.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties: Studies suggest that this compound can inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects: It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

- Neuraminidase Inhibition: Similar oxalamide derivatives have shown effectiveness as neuraminidase inhibitors, suggesting potential antiviral applications against influenza viruses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxalamide derivatives, including this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like 2-cyanophenylamine and 3-hydroxy-3-phenylpropylamine. Key steps include:

- Coupling Reaction : Use oxalyl chloride or activated oxalic acid derivatives to form the oxalamide bridge. Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C) are critical to avoid side reactions.

- Purification : Employ column chromatography or recrystallization with solvents such as ethyl acetate/hexane mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine intermediates to oxalyl chloride) and catalysts (e.g., DMAP for nucleophilic catalysis) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the cyanophenyl, hydroxypropyl, and oxalamide groups. Key signals include aromatic protons (δ 7.2–7.8 ppm), hydroxypropyl CH2 (δ 3.5–4.0 ppm), and amide NH (δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2250 cm⁻¹ (C≡N stretch) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Use TGA (5–10% weight loss at 150–200°C) and DSC (melting point ~180–200°C). Store at -20°C in inert atmospheres to prevent hydrolysis .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Solution Stability : Test in buffers (pH 2–10) at 25–37°C; use LC-MS to detect hydrolysis byproducts (e.g., free amines or oxalic acid derivatives) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Systematic Structural Modifications : Replace the 2-cyanophenyl group with halogenated or methoxy-substituted aryl groups. For the hydroxypropyl moiety, test alkyl chain elongation or stereoisomerism (R vs. S configuration).

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity. IC50 values from dose-response curves are critical for SAR .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .

Q. How can in silico modeling address discrepancies in experimental data for this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (predicted ~2.5), solubility (LogS ~-4.5), and permeability (Caco-2 model). Compare with experimental Caco-2 assays to resolve contradictions.

- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites (e.g., hydroxylation at the propyl chain or cyanophenyl hydrolysis) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values for antiproliferative activity may arise from differing cell culture conditions.

- Orthogonal Validation : Confirm target engagement using SPR (binding affinity measurements) and CRISPR-mediated gene knockout models .

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the hydroxypropyl moiety.

- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous solubility. Characterize encapsulation efficiency (>80%) via dialysis .

Q. What methodologies identify synergistic effects when combining this compound with other therapeutic agents?

- Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test compound libraries. Calculate combination indices (CI <1 indicates synergy) via Chou-Talalay analysis.

- Mechanistic Studies : RNA-seq or phosphoproteomics to map pathways affected by the combination (e.g., apoptosis or DNA repair) .

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-12-14-8-4-5-9-15(14)21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-11H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETADKPNMWCZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.